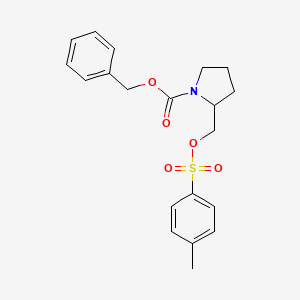
2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester
Übersicht
Beschreibung
2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester, also known as Ts-2-PyBn, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Ts-2-PyBn is a prodrug of pyrrolidine carboxylic acid, which has been shown to possess anti-inflammatory and analgesic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Synthetic Routes: The compound's synthesis involves heating carboxylic acids with O-benzyl-S-propargyl xanthate in toluene, yielding benzyl esters in high yield. This method is also effective for benzylating other acidic substances like tetrazoles and pyridinols under similar conditions (Fauré-Tromeur & Zard, 1998). Additionally, 1-Bromovinyl and vinyl methyl sulfones can undergo cycloaddition reactions to form ethyl esters of 4-methanesulfonyl-substituted cis-5-arylprolines (Petrov, Kalyazin & Somov, 2021).
Chemical Reactivity and Transformations
- Regioselectivity and Solvent Influence: The sulfoxide thermolysis of certain diastereoisomeric methyl carboxylates in toluene leads to a mixture of vinylogous urethane and α-aminomethyl enoate. The solvent choice significantly affects the regioselectivity of the reaction, suggesting a nuanced role for the compound in various synthetic contexts (Bänziger, Klein & Rihs, 2002).
Structural Characterization and Complex Formation
- Metal Complex Formation: Interaction studies with various reagents, including 2-pyridinecarboxaldehyde, have led to the isolation of products with structural elements related to the compound . These products contribute to understanding the structural dynamics when forming metal complexes (Sousa et al., 2001).
Application in Polymer and Macromolecular Chemistry
- Polyester Synthesis and Functionalization: The compound has been implicated in the synthesis and polymerization of new cyclic esters containing protected functional groups. This demonstrates its utility in the preparation of hydrophilic aliphatic polyesters, showcasing its applicability in macromolecular chemistry (Trollsås et al., 2000).
Catalytic Applications and Chemical Transformations
- Catalytic Esterification: The compound has been used as a reagent in the direct benzylation of carboxylic acids with toluene, exhibiting good functional group tolerance and high yields. This represents a facile, atom-economic, and efficient method for synthesizing benzyl esters, highlighting its potential in catalytic applications (Liu et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl 2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-16-9-11-19(12-10-16)27(23,24)26-15-18-8-5-13-21(18)20(22)25-14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLHXKQZPMJMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,4Ar,6R,7S,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3243786.png)
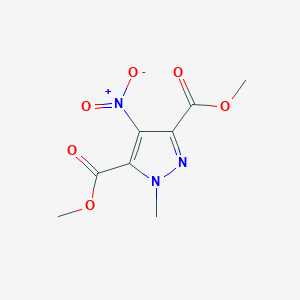

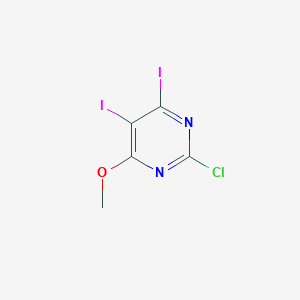
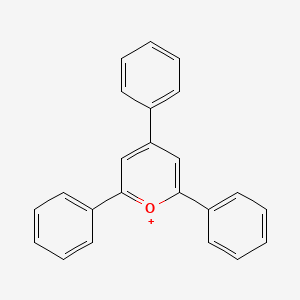
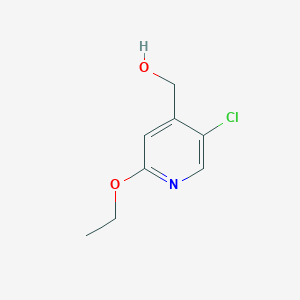
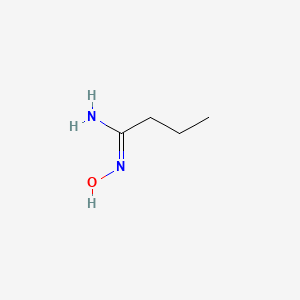
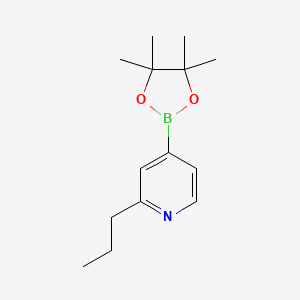
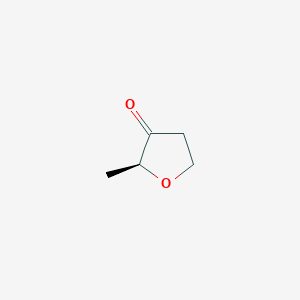
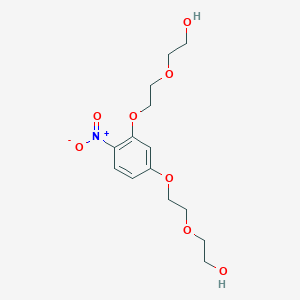
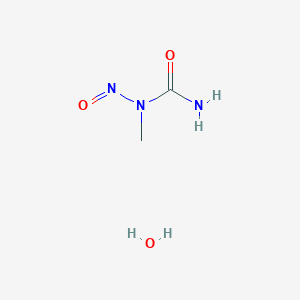
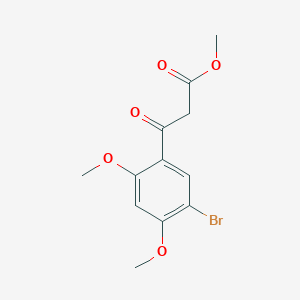

![L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B3243897.png)